molecular formula C26H21N3O5 B14981024 1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B14981024
M. Wt: 455.5 g/mol
InChI Key: CVIIZIOAYADPTH-UHFFFAOYSA-N
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Description

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxole moiety with a quinoline core, making it a subject of extensive research for its biological activities and synthetic versatility.

Preparation Methods

The synthesis of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the synthesis of the benzodioxole ring, which can be achieved through various methods, including the cyclization of catechol derivatives with formaldehyde.

    Quinoline Core Construction: The quinoline core is synthesized through a series of reactions, such as the Skraup synthesis or the Pfitzinger reaction, which involve the condensation of aniline derivatives with carbonyl compounds.

    Coupling Reactions: The final step involves the coupling of the benzodioxole moiety with the quinoline core through amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness, potentially utilizing continuous flow chemistry techniques and advanced purification methods.

Chemical Reactions Analysis

1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[(2H-1,3-BENZODIOXOL-5-YL)CARBAMOYL]METHYL}-N-BENZYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C26H21N3O5/c30-24(28-18-10-11-22-23(12-18)34-16-33-22)15-29-21-9-5-4-8-19(21)20(13-25(29)31)26(32)27-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,27,32)(H,28,30)

InChI Key

CVIIZIOAYADPTH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=CC3=O)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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